Ent-kaurane-3,16,17-triol

Description

Contextualization of Ent-kaurane Diterpenoids

Ent-kaurane diterpenoids represent a large and structurally diverse group of natural products. mdpi.comresearchgate.net These 20-carbon, tetracyclic compounds are widely distributed in the plant kingdom, found in families such as Annonaceae, Asteraceae, Lamiaceae, and Euphorbiaceae. researchgate.netfrontiersin.orgnih.gov They are biosynthesized from geranylgeranyl pyrophosphate (GGPP) and are considered intermediates in the formation of gibberellins (B7789140), a class of plant hormones. frontiersin.orgnih.gov The designation "ent-" signifies an enantiomeric relationship to the kaurane (B74193) series, indicating an opposite stereochemistry at key chiral centers. frontiersin.orgnih.govnih.gov This structural nuance is critical as it often dictates the biological activity of the molecule.

The diversity within the ent-kaurane family arises from various modifications to the fundamental skeleton, including oxidations, C-C bond cleavages, and rearrangements. researchgate.netrsc.org This leads to a wide array of derivatives, such as the well-known cytotoxic compounds from the Isodon genus and the furan-containing diterpenoids like cafestol (B1668206) and kahweol (B1673272) found in coffee beans. mdpi.comresearchgate.net

Academic Significance in Phytochemistry and Chemical Biology

The study of ent-kaurane diterpenoids, including ent-kaurane-3,16,17-triol, holds considerable academic significance in the fields of phytochemistry and chemical biology. Phytochemical investigations of various plant species have led to the isolation and characterization of numerous ent-kaurane diterpenoids, contributing to our understanding of plant secondary metabolism and chemosystematics. frontiersin.orgnih.govmdpi.com

From a chemical biology perspective, these compounds are of interest due to their wide range of biological activities. Research has shown that ent-kaurane diterpenoids possess properties such as antitumor, anti-inflammatory, antibacterial, and antifungal activities. researchgate.netrsc.org This has spurred significant efforts in the scientific community to explore their potential as therapeutic agents. mdpi.comnih.gov The complex and varied molecular architectures of ent-kauranoids also make them attractive targets for total synthesis, driving the development of new synthetic methodologies. rsc.orgresearchgate.net

This compound itself has been reported to exhibit biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Its specific structure, with hydroxyl groups at positions 3, 16, and 17, provides a template for structure-activity relationship studies, aiming to understand how functional group modifications impact biological function. ontosight.aimdpi.com

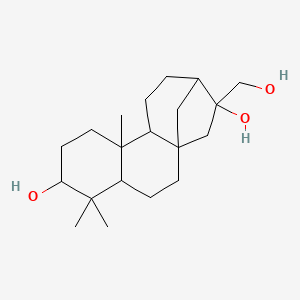

Fundamental Structural Characteristics of the Ent-kaurane Skeleton

The fundamental structure of the ent-kaurane skeleton is a tetracyclic system, meaning it is composed of four fused rings. nih.gov This framework consists of a perhydrophenanthrene unit (rings A, B, and C) and a five-membered cyclopentane (B165970) ring (ring D). mdpi.comnih.gov A key distinguishing feature of the ent-kaurane skeleton compared to the kaurane skeleton is the inversion of stereochemistry at carbons C-5, C-9, and C-10. mdpi.comnih.gov

The molecule this compound is characterized by the presence of three hydroxyl (-OH) groups attached to this tetracyclic core at specific positions: carbon-3, carbon-16, and carbon-17. ontosight.ai The stereochemistry of these hydroxyl groups, particularly the (3α) configuration, is crucial for its biological interactions. ontosight.ai

Table 1: Key Structural Features of the Ent-kaurane Skeleton

| Feature | Description |

| Core Structure | Tetracyclic diterpenoid |

| Ring System | Perhydrophenanthrene (Rings A, B, C) fused to a cyclopentane (Ring D) |

| Stereochemistry | ent- configuration denotes inversion at C-5, C-9, and C-10 relative to kauranes |

| This compound Functionalization | Hydroxyl groups at C-3, C-16, and C-17 |

Properties

IUPAC Name |

14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-16,21-23H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMZVZSBORMZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Chemotaxonomic Distribution

Isolation from Plant Taxa

The presence of ent-kaurane-3,16,17-triol and its derivatives has been documented in numerous plant species. The following subsections detail the isolation of this compound from various plant families, supported by research findings.

The Annonaceae family is a rich source of various secondary metabolites, including a wide variety of ent-kaurane diterpenoids. While numerous ent-kaurane derivatives have been isolated from species such as Annona squamosa, the specific isolation of this compound has not been explicitly detailed in the reviewed literature. Research on the pericarps and stems of Annona squamosa has led to the identification of several other ent-kaurane diterpenes.

The Euphorbiaceae family is a well-known source of structurally diverse diterpenoids. Phytochemical investigations of Euphorbia stracheyi Boiss have successfully led to the isolation of ent-kaurane-3α,16β,17-triol. This compound was identified alongside other known ent-kaurane diterpenoids, contributing to the chemotaxonomic understanding of the Euphorbia genus. The roots of Euphorbia fischeriana are also known to contain various diterpenoids, including those with an ent-atisane and kaurane (B74193) skeleton.

Table 1: Isolation of this compound from Euphorbiaceae Species

| Species | Plant Part | Compound Isolated |

| Euphorbia stracheyi | Whole plants | ent-Kaurane-3α,16β,17-triol |

The Asteraceae family is another significant source of ent-kaurane diterpenoids. The compound this compound has been reported to be predominantly isolated from this family, with Carpesium faberi being a notable example. While extensive research has been conducted on various species within this family, leading to the isolation of numerous diterpenoids, the specific details of the isolation of this compound from Wedelia paludosa are not extensively covered in the available literature.

Within the Rubiaceae family, the genus Tricalysia has been a subject of phytochemical studies. Research on the roots of Tricalysia okelensis has resulted in the isolation of new ent-kaurane glycosides, specifically tricalysiosides V and W. The aglycone of these glycosides was identified as ent-kauran-3α,16α,17-triol-19-al. While not the exact compound, this finding points to the presence of the core this compound skeleton within this species. Studies on Chiococca alba have also led to the isolation of new ent-kaurane diterpenes, though not specifically this compound.

Table 2: Isolation of this compound Derivatives from Rubiaceae Species

| Species | Plant Part | Compound Isolated |

| Tricalysia okelensis | Roots | ent-kauran-3α,16α,17-triol-19-al (as a glycoside) |

The Rosaceae family has also been found to contain ent-kaurane diterpenoids. A study on the leaves of Rubus corchorifolius L. f. resulted in the successful isolation and identification of ent-Kaurane-3β,16β,17-triol. The structure of this compound was confirmed through extensive spectroscopic analysis. This discovery highlights the potential of the Rubus genus as a source of such diterpenoids.

Table 3: Isolation of this compound from Rosaceae Species

| Species | Plant Part | Compound Isolated |

| Rubus corchorifolius | Leaves | ent-Kaurane-3β,16β,17-triol |

The Liliaceae family, particularly the genus Fritillaria, is known for producing a variety of diterpenoids. Chemical analysis of the bulbs of Fritillaria anhuiensis S. C. Chen et S. E. Yin led to the isolation of ent-kaurane-3beta, 16beta, 17-triol. This was the first time this compound was reported from this particular species. In studies of Fritillaria thunbergii, the related compound ent-kauran-16β, 17-diol was isolated.

Table 4: Isolation of this compound from Liliaceae Species

| Species | Plant Part | Compound Isolated |

| Fritillaria anhuiensis | Bulbs | ent-kaurane-3beta, 16beta, 17-triol |

Lamiaceae Family Species (e.g., Sideritis species)

The Lamiaceae (mint) family, and particularly the genus Sideritis, is a notable source of ent-kaurane diterpenoids. frontiersin.org Species from the Eastern and Central Mediterranean regions, such as those found in Turkey, Greece, and Italy, are characterized by the presence of these compounds. nih.gov While the specific isolation of this compound is not prominently documented in these species, a variety of structurally similar kaurane diterpenoids have been identified.

Research on several Sideritis species has confirmed their rich diterpenoid profile. For instance, studies on Sideritis libanotica subsp. libanotica, Sideritis erythrantha var. erythrantha, and Sideritis perfoliata have led to the isolation of known kauranes such as siderol, sideridiol, and sideritriol. nih.gov These findings confirm that species in this region almost exclusively contain diterpenes with the kaurane skeleton. researchgate.net Further investigations into other species like Sideritis moorei and Sideritis hyssopifolia have also yielded a range of novel and known ent-kauranoid derivatives, reinforcing the chemotaxonomic importance of this class of compounds within the genus. mdpi.commdpi.com

| Compound | Sideritis Species | Reference |

|---|---|---|

| Siderol | S. libanotica, S. perfoliata, S. hyssopifolia | nih.govmdpi.com |

| Sideridiol | S. libanotica, S. erythrantha, S. perfoliata, S. hyssopifolia | nih.govmdpi.com |

| Sideritriol | S. perfoliata, S. hyssopifolia | nih.govmdpi.com |

| ent-7α,18-dihydroxykaur-16-en-3-one | S. moorei | mdpi.com |

Other Noteworthy Botanical Sources (e.g., Siegesbeckia orientalis, Lindsaea javanensis, Ozothamnus hookeri)

Beyond the Lamiaceae family, ent-kaurane diterpenoids are distributed across various other plant taxa. The Asteraceae family is a significant source, with several compounds isolated from Siegesbeckia orientalis. Phytochemical studies of this plant have yielded three new ent-kaurane diterpenes, named sigesbeckins A–C, along with eight other known analogues. Among the known compounds identified from S. orientalis is ent-kuarane-16α,17,18-triol, a structural isomer of the subject compound.

The Pteridaceae family of ferns is another recognized source of ent-kaurane diterpenoids, which contributes to their chemotaxonomic classification. frontiersin.org While the specific compound this compound has not been explicitly reported from Lindsaea javanensis in the available research, the presence of kaurane skeletons in the broader fern family suggests its potential as a source.

In the species Ozothamnus hookeri, also a member of the Asteraceae family, the related compound ent-kauran-16β,19-diol has been isolated from its leaves and stems.

| Compound | Botanical Source | Family | Reference |

|---|---|---|---|

| Sigesbeckins A–C | Siegesbeckia orientalis | Asteraceae | |

| ent-kuarane-16α,17,18-triol | Siegesbeckia orientalis | Asteraceae | |

| ent-kauran-16β,19-diol | Ozothamnus hookeri | Asteraceae |

Occurrence via Microbial Biotransformation

The structural modification of organic molecules using microorganisms is a powerful tool for producing novel or rare compounds. Ent-kaurane diterpenoids are frequent targets for such transformations due to the potential for creating more functionalized and biologically active derivatives. Fungal systems, in particular, are adept at hydroxylating the kaurane skeleton at various positions, often with high stereo- and regioselectivity. frontiersin.org

The fungus Cephalosporium aphidicola is well-known for its ability to hydroxylate diverse positions on the kaurane skeleton and has been extensively used in the biotransformation of these diterpenes. Research has demonstrated that C. aphidicola can convert ent-kaur-16-en-19-ol into two hydroxylated derivatives: ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol. This transformation highlights the fungus's capacity to introduce hydroxyl groups at the C-16 and C-17 positions, a key structural feature of this compound.

Species from the genus Aspergillus are also employed in biotransformation processes. For example, Aspergillus niger has been used to create hydroxylated derivatives from steviol, which possesses a kaurane skeleton. frontiersin.org This demonstrates the broader utility of filamentous fungi in generating a diverse array of functionalized kaurane compounds.

| Fungus | Substrate | Product(s) | Reference |

|---|---|---|---|

| Cephalosporium aphidicola | ent-kaur-16-en-19-ol | ent-kauran-16β,19-diol, ent-kauran-16β,17,19-triol | |

| Aspergillus niger | Steviol derivatives | Hydroxylated kaurane compounds | frontiersin.org |

Chemotaxonomic Significance and Phylogenetic Implications

The presence and structural type of ent-kaurane diterpenoids within a plant species serve as a valuable chemotaxonomic marker, aiding in the classification and understanding of phylogenetic relationships. researchgate.net These compounds are considered specialized metabolites whose distribution patterns can reflect evolutionary pathways.

The concentration of ent-kaurane diterpenes in Eastern Mediterranean Sideritis species, for example, provides strong chemical evidence that supports their taxonomic grouping within the section Empedoclia. researchgate.net Similarly, the wide distribution of the ent-kaurane skeleton across diverse plant families—including the Annonaceae, Asteraceae, Euphorbiaceae, Lamiaceae, and Pteridaceae—points to its fundamental role in plant biochemistry, where it serves as a precursor to gibberellin plant hormones. frontiersin.org The structural variations of the kaurane skeleton, achieved through processes like oxidation and rearrangement, result in a vast diversity of compounds that can be unique to specific genera or species, thereby providing a chemical fingerprint for phylogenetic analysis.

Advanced Methodologies for Isolation and Structural Elucidation

Extraction and Partitioning Techniques

The initial step in the isolation of ent-kaurane-3,16,17-triol from plant matrices is a meticulously planned extraction and partitioning process. The choice of solvent and the method of extraction are pivotal in maximizing the recovery of this specific diterpenoid while minimizing the co-extraction of undesirable compounds.

Solvent-Based Extraction Optimization

The selection of an appropriate solvent system is paramount for the efficient extraction of ent-kaurane diterpenoids. Solvents such as ethanol (B145695) and acetone (B3395972) are commonly employed due to their ability to effectively solubilize these moderately polar compounds.

In a typical procedure for the extraction of ent-kaurane diterpenoids from plant material, such as the aerial parts of Sigesbeckia orientalis, reflux extraction with 90% ethanol has been utilized. mdpi.com This method involves repeatedly boiling the pulverized plant material in the solvent to ensure thorough extraction of the target compounds. For instance, 20 kg of plant material can be subjected to reflux with 80 liters of 90% ethanol three times, with each cycle lasting for 5 hours. mdpi.com Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract.

Further refinement of the crude extract is achieved through liquid-liquid partitioning. The crude extract is typically suspended in water and then partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297). This step serves to separate the desired diterpenoids from more polar and non-polar constituents. The ethyl acetate fraction, which is enriched with ent-kaurane diterpenoids, is then collected and concentrated for subsequent chromatographic purification. mdpi.com

| Parameter | Value | Reference |

| Plant Material | Pulverized aerial parts of Sigesbeckia orientalis | mdpi.com |

| Solvent | 90% Ethanol | mdpi.com |

| Extraction Method | Reflux Extraction | mdpi.com |

| Solvent to Material Ratio | 4:1 (L:kg) per extraction cycle | mdpi.com |

| Number of Extractions | 3 | mdpi.com |

| Duration per Extraction | 5 hours | mdpi.com |

| Partitioning Solvent | Ethyl Acetate | mdpi.com |

Chromatographic Purification Strategies

Following extraction and partitioning, a combination of chromatographic techniques is essential to isolate this compound from the complex mixture of compounds present in the enriched fraction. These methods separate molecules based on their differential affinities for the stationary and mobile phases, allowing for the progressive purification of the target compound.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the initial fractionation of the crude extract. teledynelabs.com The separation is based on the polarity of the compounds, with more polar compounds having a stronger interaction with the stationary silica gel and thus eluting later.

The ethyl acetate fraction is typically subjected to silica gel column chromatography using a gradient elution system. A common mobile phase consists of a mixture of petroleum ether and ethyl acetate, with the polarity of the eluent gradually increasing. mdpi.com For example, a gradient system starting from 100% petroleum ether and gradually increasing the proportion of ethyl acetate to 100% can be employed to separate the extract into several fractions. mdpi.com The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired ent-kaurane diterpenoids.

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel (200-300 mesh) | mdpi.com |

| Mobile Phase | Gradient of Petroleum Ether and Ethyl Acetate | mdpi.com |

| Elution Gradient | From 10:0 to 0:1 (v/v) Petroleum Ether:Ethyl Acetate | mdpi.com |

Reversed-Phase C18 Chromatography

Reversed-phase chromatography, particularly with a C18 stationary phase, is a powerful technique for the further purification of moderately polar compounds like this compound. In this method, the stationary phase is non-polar, and a polar mobile phase is used.

Fractions obtained from silica gel chromatography that are rich in the target compound can be subjected to reversed-phase C18 chromatography. The mobile phase typically consists of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. By gradually decreasing the polarity of the mobile phase (i.e., increasing the proportion of the organic solvent), compounds are eluted in order of decreasing polarity. A gradient of methanol in water is often effective for the separation of diterpenoids.

| Parameter | Description |

| Stationary Phase | Reversed-Phase C18 Silica Gel |

| Mobile Phase | Gradient of Methanol and Water or Acetonitrile and Water |

Sephadex LH-20 Gel Filtration

Sephadex LH-20 is a versatile size-exclusion chromatography medium that is also capable of separating compounds based on polarity due to its lipophilic and hydrophilic nature. prep-hplc.com It is particularly effective for the purification of terpenoids. prep-hplc.com

Fractions containing this compound can be further purified by passing them through a Sephadex LH-20 column. The choice of eluent is crucial and is often a polar organic solvent such as methanol or a mixture of solvents like dichloromethane/methanol. prep-hplc.comresearchgate.net The separation on Sephadex LH-20 is based on a combination of size exclusion and partition chromatography, which can effectively remove impurities that are structurally similar to the target compound.

| Parameter | Description | Reference |

| Stationary Phase | Sephadex LH-20 | prep-hplc.comresearchgate.net |

| Mobile Phase | Methanol or Dichloromethane/Methanol mixtures | researchgate.net |

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

The final step in the purification of this compound to a high degree of purity often involves semi-preparative High-Performance Liquid Chromatography (HPLC). This technique offers high resolution and is capable of separating closely related compounds.

A reversed-phase C18 column is commonly used for the semi-preparative HPLC of ent-kaurane diterpenoids. The mobile phase is typically a mixture of methanol and water or acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution can be isocratic or a shallow gradient. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected. In the isolation of a related compound, ent-Kaurane-3α,16β,17-triol, a mobile phase of 60:40 methanol/water was used. researchgate.net

| Parameter | Description | Reference |

| Stationary Phase | Semi-preparative Reversed-Phase C18 column | researchgate.net |

| Mobile Phase | Methanol/Water (e.g., 60:40 v/v) | researchgate.net |

| Detection | UV Detector |

Analytical Purity Assessment (>95%)

Ensuring the high purity of isolated natural products like this compound is fundamental for accurate spectroscopic analysis and biological evaluation. Commercially available reference standards of this compound are typically certified at a purity level of greater than 98%. usbio.netabmole.com In research settings, an initial assessment of compound purity can be performed using techniques like thin-layer chromatography (TLC), where Rf values are calculated and compared against those of a known standard. mdpi.com For a definitive assessment, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice, capable of resolving the target compound from closely related impurities and providing a quantitative purity value, often exceeding 95%.

Advanced Spectroscopic Characterization

The definitive structural elucidation of this compound is accomplished through the combined application of several advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, elemental composition, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the complex structure of ent-kaurane diterpenoids. nih.govresearchgate.net The process involves a comprehensive analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional spectra.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different proton environments and their splitting patterns, while the ¹³C NMR spectrum indicates the number and type of carbon atoms (methyl, methylene, methine, quaternary). researchgate.net

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the complete carbon framework. COSY spectra identify proton-proton couplings within the spin systems, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. mdpi.comresearchgate.net

NOESY/ROESY: To determine the relative stereochemistry of the molecule, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial. These experiments detect through-space correlations between protons that are in close proximity, allowing for the assignment of the orientation of substituents and the conformation of the ring system. mdpi.comresearchgate.net For instance, NOE correlations can confirm the relative configuration of hydroxyl groups and methyl groups on the tetracyclic kaurane (B74193) skeleton. researchgate.net

Table 1: Representative 2D NMR Correlations for Structural Elucidation of the ent-Kaurane Skeleton

| Technique | Purpose | Example Correlation | Inferred Information |

|---|---|---|---|

| COSY | Identifies ¹H-¹H spin systems | H-1 / H-2 | Establishes connectivity of adjacent protons in the ring system. |

| HMBC | Maps long-range ¹H-¹³C connections | H-18 / C-3, C-4, C-5 | Connects the C-18 methyl group to its surrounding carbons, confirming its position at C-4. |

| NOESY/ROESY | Determines spatial proximity of protons | H-5β / Me-18 | Confirms the β-configuration of the methyl group at the C-4 position. |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the precise molecular formula of this compound. nih.govresearchgate.net This technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, typically to four or five decimal places. By comparing the experimentally measured exact mass to the calculated mass for a potential formula (C₂₀H₃₄O₃), the elemental composition can be unequivocally confirmed. mdpi.comresearchgate.net This method is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallographic Analysis for Stereochemical Confirmation

While NMR provides powerful data on relative stereochemistry, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's absolute three-dimensional structure. researchgate.net This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined, confirming the absolute configuration of all stereocenters. researchgate.net For complex polycyclic molecules like this compound, X-ray analysis is the gold standard for validating stereochemical assignments made by other spectroscopic methods. researchgate.net

Optimization of Analytical Quantification in Complex Matrices

Accurately quantifying specific compounds within complex mixtures, such as herbal extracts, requires highly sensitive and selective analytical methods.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a state-of-the-art technique used for the rapid and high-resolution separation and quantification of ent-kaurane diterpenoids from complex matrices like plant extracts. nih.gov UPLC systems utilize columns with smaller particle sizes (<2 µm) and higher operating pressures compared to traditional HPLC, resulting in significantly improved resolution, higher sensitivity, and much shorter analysis times.

When coupled with a mass spectrometer, such as a triple time-of-flight (TOF-MS) detector, UPLC-MS/MS becomes a powerful tool for both identifying and quantifying target compounds. nih.govresearchgate.net This combined approach allows for the selective detection of this compound even in the presence of numerous other co-eluting components, providing a robust and reliable method for the quality control and standardization of natural product preparations. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| ent-Kaurane-3α,16β,17-triol |

Evaporative Light Scattering Detection (ELSD) and Q-TOF-MS

The combination of High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) offers a powerful platform for the analysis of ent-kaurane diterpenoids.

Evaporative Light Scattering Detection (ELSD) is a universal detection method that is independent of the optical properties of the analyte. This makes it particularly suitable for the detection of compounds lacking a UV-absorbing chromophore, such as this compound. The ELSD operates by nebulizing the column eluent into a fine mist, which is then passed through a heated drift tube where the mobile phase evaporates, leaving behind fine particles of the non-volatile analyte. These particles are then passed through a light beam, and the scattered light is detected by a photodiode. The intensity of the scattered light is proportional to the mass of the analyte. This technique is compatible with gradient elution, which is often necessary for separating complex mixtures of natural products.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) provides high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of a compound. When coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), Q-TOF-MS allows for the rapid characterization of individual components in a complex mixture. For ent-kaurane diterpenoids, Q-TOF-MS/MS can provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of the ent-kaurane skeleton often involves characteristic losses of water, methyl groups, and other functional groups, which can aid in the identification of the compound class and the elucidation of its specific structure.

A practical analytical approach for characterizing ent-kaurane diterpenoids, including this compound, would involve UHPLC for separation, coupled to both an ELSD for universal detection and a Q-TOF-MS for structural information. This dual-detector setup would allow for the quantification of the compound using ELSD, while simultaneously obtaining high-resolution mass spectral data for structural confirmation from the Q-TOF-MS.

Below is a table summarizing the key analytical parameters for the analysis of ent-kaurane diterpenoids using HPLC-ELSD and UHPLC-Q-TOF-MS.

| Parameter | HPLC-ELSD | UHPLC-Q-TOF-MS/MS |

| Column | C18 reversed-phase | C18 reversed-phase (sub-2 µm particles) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile/Water or Methanol/Water with formic acid |

| Detection | Evaporative Light Scattering Detector | Quadrupole Time-of-Flight Mass Spectrometer |

| Ionization Mode | - | Electrospray Ionization (ESI), positive or negative mode |

| Data Acquired | Analyte mass concentration | Accurate mass, elemental composition, fragmentation pattern |

Solid-Phase Extraction (SPE) for Matrix Effect Minimization

Plant extracts are complex matrices containing a wide variety of compounds that can interfere with the analysis of the target analyte. This phenomenon, known as the matrix effect , can lead to the suppression or enhancement of the analyte signal in mass spectrometry, resulting in inaccurate quantification. Solid-Phase Extraction (SPE) is a widely used sample preparation technique to clean up complex samples and minimize matrix effects.

SPE involves passing a liquid sample through a solid sorbent that selectively retains either the analyte of interest or the interfering matrix components. For the isolation of moderately polar diterpenoids like this compound from a crude plant extract, a reversed-phase SPE cartridge (e.g., C18) is often employed. The crude extract, typically dissolved in a polar solvent, is loaded onto the conditioned cartridge. Polar impurities are washed away with a weak solvent, while the diterpenoids are retained. Subsequently, a stronger, less polar solvent is used to elute the desired compounds. This process not only purifies the sample but also concentrates the analyte, improving detection limits.

By carefully selecting the SPE sorbent and elution solvents, it is possible to effectively remove interfering substances such as pigments, sugars, and highly polar or non-polar compounds, thereby reducing the matrix effect during subsequent LC-MS analysis. The application of SPE is a critical step in developing robust and reliable analytical methods for the quantification of ent-kaurane diterpenoids in complex botanical matrices.

The following table outlines a general SPE protocol for the purification of this compound from a plant extract.

| Step | Procedure | Purpose |

| Conditioning | Pass methanol, followed by water through the C18 SPE cartridge. | To activate the sorbent for optimal analyte retention. |

| Sample Loading | Dissolve the plant extract in an aqueous solution and pass it through the cartridge. | To adsorb the analyte and some matrix components onto the sorbent. |

| Washing | Wash the cartridge with a low percentage of organic solvent in water. | To remove highly polar impurities. |

| Elution | Elute the analyte with a higher percentage of organic solvent (e.g., methanol or acetonitrile). | To selectively recover the retained diterpenoids. |

| Drying & Reconstitution | Evaporate the elution solvent and reconstitute the residue in the initial mobile phase for analysis. | To concentrate the analyte and ensure compatibility with the analytical method. |

Biosynthetic Pathways and Enzymatic Mechanisms of Formation

Precursor Elucidation

The foundation of all ent-kaurane diterpenoids, including the triol , is a common C20 isoprenoid unit.

The biosynthesis of ent-kaurane diterpenoids begins with geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid molecule. nih.govfrontiersin.org GGPP is universally recognized as the precursor for all diterpenes in plants and other organisms. nih.govresearchgate.net It is assembled from five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through the action of prenyltransferases. beilstein-journals.org This linear molecule contains the 20 carbon atoms that will ultimately form the tetracyclic core of the ent-kaurane skeleton. nih.govfrontiersin.org

Key Enzymatic Cyclization Steps

The transformation from the linear GGPP to the characteristic four-ring structure of ent-kaurane is achieved through a two-step cyclization process mediated by a pair of specialized enzymes known as diterpene synthases (diTPSs).

The first committed step in the biosynthesis of the ent-kaurane skeleton is the protonation-initiated cyclization of GGPP. This reaction is catalyzed by a class II diTPS called ent-copalyl diphosphate synthase (CPS), which is also referred to as kaurene synthase A. nih.govfrontiersin.orgmdpi.com CPS facilitates the conversion of the linear GGPP into a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.govfrontiersin.orgchalmers.se This intermediate is pivotal, as it serves as the substrate for the second cyclization step. Subsequently, a class I diTPS, ent-kaurene (B36324) synthase (KS), catalyzes a more complex bicyclization and rearrangement of ent-CPP to produce the tetracyclic hydrocarbon, ent-kaurene. nih.govacs.org This two-enzyme system is fundamental to the formation of the core scaffold upon which further modifications will occur. nih.govfrontiersin.org

Table 1: Key Enzymes in the Formation of the ent-Kaurene Skeleton

| Enzyme | Abbreviation | Alternative Name | Function |

|---|---|---|---|

| ent-Copalyl Diphosphate Synthase | CPS | Kaurene Synthase A | Catalyzes the cyclization of GGPP to ent-CPP. nih.govfrontiersin.org |

| ent-Kaurene Synthase | KS | Kaurene Synthase B | Catalyzes the conversion of ent-CPP to ent-kaurene. nih.govfrontiersin.orgmdpi.com |

Regioselective Hydroxylation Events

Once the foundational ent-kaurene skeleton is formed, it undergoes a series of oxidative modifications to produce the final triol. These reactions are characterized by their high degree of specificity, adding hydroxyl groups to precise locations on the molecule.

The hydroxylation of the inert hydrocarbon backbone of ent-kaurene is primarily carried out by a diverse family of enzymes known as cytochrome P450 monooxygenases (P450s). beilstein-journals.orgnih.gov These enzymes are crucial for the structural diversification of diterpenoids, catalyzing regio- and stereoselective oxidations. researchgate.netnih.gov The formation of ent-kaurane-3,16,17-triol requires the introduction of hydroxyl (-OH) groups at three specific carbon atoms: C-3, C-16, and C-17. While the involvement of P450s in such reactions is well-established, the specific P450 enzymes responsible for each of these three hydroxylation steps in the biosynthesis of this particular triol are not yet fully characterized in the scientific literature. However, studies involving microbial transformation have demonstrated the capacity of certain organisms to introduce hydroxyl groups at these positions. For instance, the fungus Cephalosporium aphidicola is known to hydroxylate the C-16 and C-17 positions of kaurane (B74193) derivatives. researchgate.net

The order in which the three hydroxyl groups are added to the ent-kaurene scaffold is a critical aspect of the biosynthetic pathway. The precise sequence for the formation of this compound has not been definitively established. However, related research provides insights into plausible mechanisms. Biotransformation studies have shown that hydroxylation can occur sequentially. For example, the conversion of ent-kaur-16-en-19-ol by C. aphidicola first yields a diol (hydroxylated at C-16) and subsequently a triol (hydroxylated at C-16 and C-17), suggesting a stepwise process. researchgate.net It is hypothesized that a similar sequential mechanism, catalyzed by a series of specific P450 enzymes, leads to the formation of this compound, though the exact order of the C-3, C-16, and C-17 hydroxylations remains an area for further investigation.

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Geranylgeranyl Pyrophosphate (GGPP) |

| ent-Copalyl Diphosphate (ent-CPP) |

| ent-kaurene |

| Isopentenyl Diphosphate (IPP) |

| Dimethylallyl Diphosphate (DMAPP) |

| ent-kaur-16-en-19-ol |

| ent-kauran-16β,19-diol |

Post-Hydroxylation Modifications (e.g., Glycosylation)

Following hydroxylation, the ent-kaurane skeleton can undergo further modifications, with glycosylation being a notable example. This process involves the attachment of sugar moieties to the diterpenoid framework, which can significantly alter its chemical properties and biological activity. Research has identified glycosylated derivatives of hydroxylated ent-kauranes in various plant species.

A study on the roots of Tricalysia okelensis led to the isolation of two novel ent-kaurane glycosides, namely tricalysiosides V and W. nih.govnih.govresearchgate.net These compounds are derivatives of ent-kauran-3α,16α,17-triol-19-al, a closely related structure to this compound. In both tricalysiosides V and W, a disaccharide moiety is attached at the C-3 position of the ent-kaurane structure. nih.govnih.govresearchgate.net The sugar portion consists of a β-D-glucopyranoside unit linked to a β-D-apiopyranosyl unit, which is further acylated. nih.govnih.govresearchgate.net

The detailed structures of these glycosides were determined using spectroscopic and chemical methods. nih.govnih.govresearchgate.net The identification of such compounds underscores the role of glycosylation as a key post-hydroxylation modification in the diversification of ent-kaurane diterpenoids. While there are numerous ent-kaurane diterpenoids known, the occurrence of 3-O-glycosides is less common. nih.gov

The structural details of these representative ent-kaurane glycosides are presented in the table below.

Table 1: Examples of Post-Hydroxylation Glycosylation in ent-Kaurane Derivatives

| Compound Name | Aglycone Structure | Glycosidic Moiety at C-3 | Acyl Group on Sugar | Source Organism |

|---|---|---|---|---|

| Tricalysioside V | ent-kauran-3α,16α,17-triol-19-al | 3-O-[5-O-vanilloyl-β-D-apiopyranosyl(1→6)]-β-D-glucopyranoside | Vanilloyl | Tricalysia okelensis nih.govnih.govresearchgate.net |

| Tricalysioside W | ent-kauran-3α,16α,17-triol-19-al | 3-O-[5-O-E-sinapoyl-β-D-apiopyranosyl(1→6)]-β-D-glucopyranoside | E-sinapoyl | Tricalysia okelensis nih.govnih.govresearchgate.net |

Biosynthetic Relationship to Gibberellin Phytohormones

The ent-kaurane skeleton is a crucial intermediate in the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones that regulate various aspects of plant growth and development. researchgate.net The biosynthetic pathway to gibberellins originates from geranylgeranyl pyrophosphate (GGPP), which undergoes a two-step cyclization to form ent-kaurene. nih.gov This initial phase is catalyzed by two distinct diterpene synthases: ent-copalyl diphosphate synthase (ent-CPS) and ent-kaurene synthase (KS). nih.gov

Following the formation of ent-kaurene, a series of oxidative reactions occur, which are catalyzed by cytochrome P450 monooxygenases. nih.gov The enzyme ent-kaurene oxidase (KO) is responsible for the three-step oxidation of ent-kaurene at the C-19 position to yield ent-kaurenoic acid. nih.gov This process proceeds through the intermediates ent-kaurenol (B36349) and ent-kaurenal. nih.gov

Ent-kaurenoic acid is a key branch point in the pathway and serves as the precursor for all gibberellins. nih.gov Further hydroxylations at various positions on the ent-kaurane ring are characteristic of the subsequent steps in gibberellin biosynthesis. For instance, the conversion of ent-kaurenoic acid to GA12 involves a hydroxylation at the C-7 position. researchgate.net

While the direct role of this compound in the mainstream gibberellin biosynthetic pathway is not explicitly defined, its structure suggests it is a product of hydroxylation events on the ent-kaurane backbone. The presence of hydroxyl groups at C-3, C-16, and C-17 indicates the action of specific hydroxylases. These hydroxylated ent-kauranes can be considered part of the broader family of metabolites derived from the central gibberellin pathway, which may have their own distinct biological functions or serve as intermediates in the formation of other specialized diterpenoids.

The initial enzymatic steps from ent-kaurene towards gibberellin biosynthesis are summarized in the table below.

Table 2: Key Early Steps in the Biosynthesis of Gibberellins from ent-Kaurene

| Substrate | Enzyme | Product |

|---|---|---|

| ent-Kaurene | ent-Kaurene Oxidase (KO) | ent-Kaurenol |

| ent-Kaurenol | ent-Kaurene Oxidase (KO) | ent-Kaurenal |

| ent-Kaurenal | ent-Kaurene Oxidase (KO) | ent-Kaurenoic Acid |

| ent-Kaurenoic Acid | ent-Kaurenoic Acid Oxidase (KAO) | GA12-aldehyde |

Chemical Synthesis and Semi Synthetic Methodologies

Challenges in Total Synthesis

The complete laboratory synthesis of ent-kaurane diterpenoids is a formidable task due to the inherent structural complexity of this class of molecules. rsc.orgsioc-journal.cn These challenges stem from both the intricate carbon framework and the dense stereochemical landscape.

The fundamental structure of an ent-kaurane is a tetracyclic system characterized by a perhydrophenanthrene scaffold (rings A, B, and C) fused to a cyclopentane (B165970) D-ring via a two-carbon bridge. nih.gov This rigid, three-dimensional architecture contains multiple stereocenters, making its construction a primary hurdle. nih.gov Synthetic strategies must efficiently assemble this complex framework, which often involves intricate cyclization cascades and bond-forming reactions to build the characteristic bicyclo[3.2.1]octane system embedded within the structure. nih.gov The attractive structural diversity that arises from intramolecular oxidations, cleavages, and rearrangements of the tetracyclic skeleton further complicates synthetic design. sioc-journal.cn

A significant challenge in the synthesis of ent-kaurane-3,16,17-triol is the precise installation of the vicinal diol at the C-16 and C-17 positions. This requires exacting stereochemical control. The target molecule contains a diol on the five-membered D-ring, originating from the exocyclic double bond of an ent-kaur-16-ene precursor. The formation of the epoxide intermediate is a critical step, and its stereoselectivity is governed by the steric environment of the tetracyclic system. scielo.br Reagents typically approach the double bond from the less sterically hindered face, which dictates the configuration of the resulting epoxide and, consequently, the final diol. scielo.br Achieving the correct relative and absolute stereochemistry of these two adjacent hydroxyl groups, in addition to the hydroxyl at C-3, without compromising the integrity of the rest of the molecule is a key obstacle.

Hydroxylation of Ent-kaurene (B36324) Precursors

Introducing the three hydroxyl groups onto the ent-kaurane skeleton is typically achieved through late-stage oxidation of an ent-kaurene precursor. Various methods have been developed to achieve this, ranging from metal-catalyzed reactions to classic organic transformations.

Metal-catalyzed oxidations offer powerful tools for the regio- and stereoselective hydroxylation of C-H bonds, a process that can be difficult to achieve with traditional methods. While not specifically detailed for the C-16 and C-17 positions, which are typically functionalized from the existing alkene, metal catalysts are relevant for other positions on the kaurane (B74193) skeleton. In broader diterpenoid synthesis, biocatalysis using microbial enzymatic systems, such as those from the fungus Aspergillus niger, can perform highly regio- and stereoselective hydroxylations at non-activated carbon atoms. nih.govresearchgate.net These enzymatic systems can introduce hydroxyl groups with a high degree of control, which is often difficult to replicate with conventional chemical reagents. researchgate.net

A common and effective semi-synthetic route to introduce the 16,17-diol functionality involves a multi-step sequence starting from an ent-kaur-16-ene precursor, such as kaurenoic acid.

Reduction of Existing Functional Groups : If the starting material contains carbonyl or ester groups, such as at the C-3 or C-19 positions, a powerful reducing agent like Lithium aluminium hydride (LiAlH₄) is used. adichemistry.commasterorganicchemistry.com LiAlH₄ effectively reduces aldehydes, ketones, carboxylic acids, and esters to their corresponding alcohols. commonorganicchemistry.com For the synthesis of this compound, a precursor with a ketone at C-3 would be reduced to the required C-3 hydroxyl group.

Epoxidation : The exocyclic double bond between C-16 and C-17 is treated with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. masterorganicchemistry.comleah4sci.com This reaction is a stereospecific syn-addition, where the oxygen atom adds to the same face of the double bond. masterorganicchemistry.comquora.com In the case of the ent-kaurane skeleton, the epoxidation of the C-16/C-17 double bond occurs stereoselectively, with the m-CPBA approaching from the less hindered face to yield a single epoxide diastereomer. scielo.br

Acid-Catalyzed Ring Opening : The resulting epoxide is then opened under acidic conditions (e.g., using dilute sulfuric acid, H₂SO₄) to yield the vicinal diol. This nucleophilic ring-opening reaction proceeds with the inversion of stereochemistry at the site of attack, resulting in a trans-diol from the epoxide. The specific stereochemistry of the final 16,17-diol is therefore dictated by the stereochemistry of the preceding epoxidation step.

The following table summarizes the key transformations in this sequence.

| Step | Reagent(s) | Functional Group Transformation | Purpose |

| 1 | Lithium aluminium hydride (LiAlH₄) | Ketone/Ester → Alcohol | Introduction of C-3 hydroxyl group |

| 2 | meta-Chloroperoxybenzoic acid (m-CPBA) | Alkene → Epoxide | Activation of C16-C17 bond for diol formation |

| 3 | Sulfuric acid (H₂SO₄) in water | Epoxide → Diol | Formation of the C-16, C-17 diol |

Strategies for Stereochemical Control

Controlling the stereochemical outcome of reactions is paramount in the synthesis of complex natural products like this compound. Chemists employ several strategies to achieve this control.

Substrate Control : The most fundamental strategy relies on the inherent stereochemistry of the ent-kaurane skeleton itself. nih.gov The rigid, pre-existing three-dimensional structure of the starting material sterically hinders certain faces of the molecule, directing incoming reagents to attack from the more accessible face. nih.gov The stereoselective epoxidation of the ent-kaur-16-ene double bond is a classic example of substrate control, where the bulk of the tetracyclic frame dictates the trajectory of the oxidizing agent. scielo.br

Reagent Control : This strategy involves using chiral reagents or catalysts to induce stereoselectivity, regardless of the substrate's intrinsic preferences. A powerful example is the Sharpless Asymmetric Dihydroxylation (AD). acs.org This method uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand to directly convert an alkene into a vicinal diol with a very high degree of enantioselectivity. By choosing the appropriate chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine), chemists can selectively synthesize one of the two possible diol enantiomers. This method provides a powerful alternative to the epoxidation/ring-opening sequence for controlling the stereochemistry at C-16 and C-17.

The table below compares these two primary strategies for controlling stereochemistry in the synthesis of the C-16, C-17 diol.

| Strategy | Principle | Example Application | Key Advantage |

| Substrate Control | The existing stereocenters of the molecule direct the stereochemical outcome of a new reaction. | Epoxidation of ent-kaur-16-ene with m-CPBA from the less hindered face. | Simplicity; no need for complex chiral auxiliaries or catalysts. |

| Reagent Control | An external chiral reagent or catalyst dictates the stereochemical outcome. | Sharpless Asymmetric Dihydroxylation of ent-kaur-16-ene using OsO₄ and a chiral ligand. | High predictability and enantioselectivity; can override substrate bias. |

Acid-Catalyzed Ring Opening and Epimerization

Acid-catalyzed reactions are instrumental in modifying the ent-kaurane structure, particularly through the ring-opening of epoxide intermediates. The synthesis can begin with the stereoselective epoxidation of the C16-C17 double bond in a suitable ent-kaurene precursor, such as methyl ent-kaur-16-en-19-oate, which typically yields an ent-16β,17-epoxide due to the accessibility of the β-face of the molecule. scielo.br

The subsequent step involves the acid-catalyzed opening of this epoxide ring. In the presence of an acid catalyst and a nucleophile like water, the reaction proceeds via protonation of the epoxide oxygen. This is followed by a nucleophilic attack on one of the epoxide carbons. mdpi.com The ring-opening of the resulting intermediate leads to the formation of a diol. This process is crucial for installing the hydroxyl groups at the C16 and C17 positions. Lewis acids such as indium(III) chloride (InCl₃) or boron trifluoride (BF₃) can also be employed to catalyze the rearrangement of these epoxides, which can lead to the formation of epimeric aldehydes. scielo.br

Regio- and Stereoselectivity in Hydroboration-Oxidation

The hydroboration-oxidation of the exocyclic double bond of ent-kaurene derivatives is a highly effective method for introducing hydroxyl groups at the C17 position with specific stereochemistry. This two-step reaction sequence is renowned for its predictable regio- and stereoselectivity. libretexts.org

The first step, hydroboration, involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the C16-C17 double bond. The reaction exhibits high regioselectivity, with the boron atom adding to the less substituted carbon (C17), an outcome known as anti-Markovnikov addition. chemistrysteps.comyoutube.com This selectivity is driven by both steric factors, as the bulky borane group preferentially approaches the less hindered carbon, and electronic factors. chemistrysteps.com

Furthermore, the addition is stereospecific, occurring in a syn-fashion, where both the boron and hydrogen atoms add to the same face of the double bond. libretexts.orgchemrxiv.org For the ent-kaurene skeleton, this addition occurs predominantly from the less hindered ent-α face. scielo.br The subsequent oxidation step, typically using alkaline hydrogen peroxide (H₂O₂/NaOH), replaces the boron atom with a hydroxyl group while retaining the stereochemistry established during the hydroboration step. scielo.brlibretexts.org This sequence reliably produces a primary alcohol at C17 with a defined stereochemical configuration.

| Starting Material | Reagents | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Methyl ent-kaur-16-en-19-oate | 1. NaBH₄, BF₃·Et₂O 2. NaOH, H₂O₂ | Hydroxymethylation at C17 | syn-addition to the ent-α face | scielo.br |

Semi-synthetic Routes via Microbial Biotransformation

Microbial biotransformation presents an attractive alternative to traditional chemical synthesis, offering high selectivity under mild conditions. Fungi, in particular, are adept at performing specific hydroxylations on complex molecules like diterpenoids.

Hydroxylation by Fungi (e.g., Aspergillus spp., Cephalosporium aphidicola)

Certain fungal strains are capable of introducing hydroxyl groups at specific, often unactivated, positions on the ent-kaurane skeleton. This enzymatic process can provide access to derivatives that are difficult to obtain through conventional chemical means.

Cephalosporium aphidicola has demonstrated the ability to hydroxylate ent-kaurane diterpenes. For instance, the biotransformation of ent-kaur-16-en-19-ol by C. aphidicola yields two hydroxylated products: ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol. scielo.brresearchgate.netresearchgate.net This showcases the fungus's capacity to modify the C16 and C17 positions, which is directly relevant to the synthesis of the target triol.

Species of the genus Aspergillus, such as Aspergillus niger, are also known to be effective biocatalysts for hydroxylating diterpenes. nih.gov Studies have shown that A. niger can introduce hydroxyl groups at various positions on the ent-kaurane ring system, including C-1, C-3, C-7, and C-11. researchgate.net The hydroxylation at the C-3 position is a key step toward the synthesis of this compound from a precursor that already possesses the 16,17-diol functionality.

| Fungus | Substrate | Position(s) of Hydroxylation | Product(s) | Reference |

|---|---|---|---|---|

| Cephalosporium aphidicola | ent-kaur-16-en-19-ol | C16, C17 | ent-kauran-16β,17,19-triol | scielo.brresearchgate.netresearchgate.net |

| Aspergillus niger | ent-kaur-16-en-19-oic acid | C1, C7, C11 | ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid | nih.govresearchgate.net |

| Aspergillus niger | Kaurane Diterpenes | C3 | 3-hydroxy kaurane derivatives | researchgate.net |

Advantages for Scaling Specific Hydroxylations

The use of microbial systems for biotransformation offers several significant advantages, particularly for the large-scale production of specific hydroxylated compounds. nih.gov These benefits stem from the nature of enzymatic catalysis. explorationpub.comslideshare.net

High Selectivity: Microbial enzymes often exhibit remarkable regio-, stereo-, and enantioselectivity, allowing for the modification of a single, specific site on a complex molecule without the need for protecting groups. researchgate.netnih.gov

Mild Reaction Conditions: Biotransformations are typically conducted in aqueous media under mild conditions of temperature, pressure, and pH. nih.gov This reduces energy consumption and minimizes the risk of side reactions like degradation or isomerization that can occur under harsh chemical conditions.

Environmental Sustainability: These processes are considered "green chemistry" as they use renewable resources, are biodegradable, and produce less hazardous waste compared to many conventional chemical syntheses. explorationpub.comresearchgate.net

Efficiency and Scalability: Microorganisms have a high surface-to-volume ratio and rapid growth rates, which can lead to efficient substrate conversion. medcraveonline.com Fermentation processes are well-established and can be scaled up for industrial production. The ability to use immobilized cells or enzymes further enhances productivity and allows for continuous processing. medcraveonline.com

Late-Stage Functionalization of Ent-kaurenoic Acid Derivatives

Ent-kaurenoic acid is a naturally abundant diterpenoid that serves as a valuable and practical starting material for the semi-synthesis of more complex derivatives. scielo.brichem.md Late-stage functionalization refers to the strategy of introducing key functional groups in the final steps of a synthetic sequence. This approach is highly efficient as it leverages a readily available core structure, modifying it to achieve the target molecule. ichem.mdscienceopen.com

The synthesis of this compound can be effectively achieved by applying functionalization reactions to ent-kaurenoic acid. A typical sequence involves first protecting the carboxylic acid at C-19, often by converting it to a methyl ester. scielo.br This prevents its interference in subsequent reactions. Following this, the C16-C17 double bond can be functionalized, for example, via the hydroboration-oxidation reaction described previously (Section 5.3.2), to install the 16,17-diol system (via a 17-hydroxymethyl intermediate). scielo.br The final step would involve the selective introduction of the hydroxyl group at the C-3 position, which can be accomplished using microbial hydroxylation with a specific fungal strain like Aspergillus niger. researchgate.net This combination of chemical and biological methods exemplifies a powerful strategy for the efficient synthesis of complex natural products.

Structural Modifications and Structure Activity Relationship Sar Investigations

Functional Group Modifications at Hydroxyl Positions

The three hydroxyl groups of ent-kaurane-3,16,17-triol at positions C-3, C-16, and C-17 serve as primary targets for chemical modification. Altering these groups through oxidation, glycosylation, or acetylation can modulate the compound's polarity, reactivity, and ability to interact with biological targets.

Oxidation of the hydroxyl group at the C-3 position to a ketone is a key structural modification. The resulting compound, ent-kaurane-3-oxo-16α,17-diol (also known as ent-16α,17-dihydroxykauran-3-one), is a naturally occurring diterpenoid that has been isolated from the roots of plants from the genus Euphorbia, such as Euphorbia ebracteolata. researchgate.netresearchgate.net This compound is one of several toxic diterpenoids identified from this source. researchgate.net

| Compound Name | Modification | Source/Method | Key Finding | Reference |

|---|---|---|---|---|

| ent-Kaurane-3-oxo-16α,17-diol | Oxidation of C-3 hydroxyl to ketone | Isolated from Euphorbia ebracteolata | Identified as a toxic diterpenoid. | researchgate.net |

| ent-Kaurane with C-3 carbonyl | Oxidation at C-3 | Biotransformation by Gibberella fujikuroi | Inhibited oxidation at the C-19 position. | nih.gov |

Glycosylation, the attachment of sugar moieties to a molecule, is a common modification that can enhance water solubility and alter the pharmacokinetic and pharmacodynamic properties of natural products. researchgate.netnih.gov While glycosylation of this compound specifically at the C-17 position is not extensively documented, studies on related C-17 alcohols derived from kaurenoic acid provide significant insights into the potential effects of this modification.

In one study, novel ent-kaurane glucosides were synthesized by reacting C-17 and C-19 alcohols with 2,3,4,6-tetra-O-acetyl-glucopyranosyl bromide, followed by hydrolysis. scielo.br The resulting glycosides were evaluated for their trypanocidal activity against Trypanosoma cruzi. The results established important structure-activity relationships, identifying a C-19 methylester derivative with a glucose moiety at C-17 (C19-methylester-C17-O-glucoside) as a potent trypanocidal agent. scielo.br Its activity profile was comparable to that of the control drugs, gentian violet and benznidazole, demonstrating that glycosylation at C-17 can confer significant and specific biological activity. scielo.br

Acetylation of hydroxyl groups is a frequently employed strategy to modify the lipophilicity and bioavailability of ent-kaurane diterpenoids. This modification replaces a polar hydroxyl group with a less polar acetyl group, which can affect how the molecule interacts with cell membranes and biological targets.

While specific acetylation studies on this compound are not detailed in the available literature, numerous related compounds have been acetylated, providing a basis for understanding its potential impact. For example, various mono- and diacetylated derivatives of atractylitriol, another kaurane (B74193) triol, have been regioselectively synthesized using lipase-catalyzed reactions. researchgate.net Furthermore, a variety of acetylated ent-kaurane diterpenoids have been isolated from natural sources, such as 16α-acetoxy-ent-kauran-19-al-17-methyl ester and l6β-hydroxy- 17, 19-diacetoxy-ent-kaurane. medchemexpress.com These examples show that acetylation can occur at various hydroxyl positions on the kaurane skeleton, including C-17. The introduction of acetyl groups is a critical tool in SAR studies to probe the importance of specific hydroxyl groups for biological activity. Alcoholysis, the reverse of esterification, can be used to remove these acetyl groups, further helping to elucidate the role of the hydroxyl functions.

Stereochemical Influence on Activity

The three-dimensional arrangement of atoms (stereochemistry) in ent-kaurane diterpenoids is a critical determinant of their biological activity. The orientation of substituents, particularly the hydroxyl groups, and the conformation of the fused ring system dictate how the molecule fits into the binding site of a protein or receptor.

The spatial orientation of the hydroxyl groups at C-16 and C-17, designated as α (pointing down) or β (pointing up), significantly influences biological activity. Both ent-16α,17-dihydroxy-kaurane and ent-16β,17-dihydroxy-kaurane isomers are known to exist. medchemexpress.com

The synthesis of these isomers often requires stereoselective methods. For example, the hydroboration-oxidation of the corresponding ent-kaurene (B36324) precursor stereoselectively yields an alcohol with an ent-16α configuration due to the reaction occurring on the less sterically hindered face of the double bond. Conversely, microbial transformation of ent-kaur-16-en-19-ol by the fungus Cephalosporium aphidicola has been shown to produce ent-kauran-16β,17,19-triol, indicating a preference for forming the 16β-hydroxy group in this biological system. nih.gov

The different stereoisomers can exhibit distinct biological profiles. For instance, ent-Kauran-16β,17-diol has been identified as a natural diterpene with anti-tumor and apoptosis-inducing properties. It has been shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophages with an IC₅₀ value of 17 μM and to down-regulate the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells. Although direct comparative studies on the bioactivity of the 16α and 16β diol isomers of this compound are limited, the established differences in the activity of related kaurane stereoisomers underscore the critical role of the precise 3D orientation of these hydroxyl groups.

| Compound/Configuration | Method of Formation | Observed Biological Activity/Property | Reference |

|---|---|---|---|

| ent-16α-hydroxy configuration | Stereoselective hydroboration-oxidation | Synthesis of this specific isomer is controlled by reagent access to the less hindered face of the molecule. | |

| ent-16β,17-diol configuration | Microbial transformation | Exhibits anti-tumor and apoptosis-inducing activity; inhibits NO production. |

The core structure of this compound is a tetracyclic system composed of a perhydrophenanthrene unit (rings A, B, and C) fused to a cyclopentane (B165970) D-ring. researchgate.net Rings A and B form a substituted decalin skeleton, which is a fundamental structural feature for the biological activity of many diterpenes. This rigid, lipophilic skeleton serves as the hydrophobic portion of the molecule.

Degree of Functionalization and Biological Response

The biological activity of ent-kaurane diterpenoids is profoundly influenced by the presence, number, and position of functional groups on the core scaffold. Hydroxyl groups, in particular, play a pivotal role in modulating the pharmacological effects of these compounds.

An increase in the degree of functionalization, especially through the addition of multiple hydroxyl groups, has been associated with enhanced biological activity in many kaurane diterpenes. For instance, polyhydroxylated kauranes such as oridonin have demonstrated significant anti-tumor properties, and a higher degree of functionalization is often linked to increased antitumor activity. Specifically, the presence of hydroxyl groups at positions C-7 and/or C-14 has been reported to correlate with an increase in antitumor effects. The introduction of these polar groups can lead to more potent biological activity compared to their non-polar precursors.

However, the relationship between hydroxylation and activity is not always directly proportional and is highly dependent on the position of the functional group. For example, a study on ent-kaurenoic acid derivatives revealed that the introduction of a hydroxyl group at the C-15 position led to a reduction in both the cytotoxic potential and selectivity against breast cancer cells frontiersin.org. This underscores the complexity of SAR in this family, where specific substitutions can either enhance or diminish a compound's therapeutic efficacy.

The following table summarizes the effect of hydroxylation on the activity of select kaurane diterpenes.

| Compound | Substitution Pattern | Observed Biological Effect |

| Oridonin | Polyhydroxylated | Enhanced antitumor activity |

| General Kauranes | Hydroxylation at C-7 and/or C-14 | Increased antitumor activity |

| ent-Kaurenoic acid derivative | 15β-hydroxy group | Reduced cytotoxic potential and selectivity frontiersin.org |

Comparative Analysis with Analogous Kaurane Diterpenoids

The broad spectrum of biological activities exhibited by the ent-kaurane family, including antifungal, antibacterial, antitumor, and anti-inflammatory actions, is a direct result of the vast structural diversity within this class of compounds frontiersin.orgnih.gov. This diversity is generated through various modifications to the parent skeleton, such as oxidation, C-C bond cleavages, and skeletal rearrangements frontiersin.org.

SAR studies across the ent-kaurane family have provided valuable insights into the chemical features responsible for their biological effects. For example, ent-kaurenoic acid has been identified as a promising cytotoxic agent and a valuable scaffold for the development of new anticancer drugs frontiersin.orgnih.gov. Further studies have isolated numerous cytotoxic ent-kaurane diterpenoids, with some exhibiting more potent activity against human cancer cell lines than the conventional chemotherapy drug, cisplatin nih.govfigshare.com.

The table below presents a selection of ent-kaurane diterpenoids and their reported cytotoxic activities, illustrating the structure-activity relationships within this family.

| Compound/Analog | Key Structural Features | Cytotoxicity (IC50) | Cell Line(s) |

| ent-kaurenoic acid | Carboxylic acid at C-19 | Active | MDA-MB-231 |

| Various new ent-kauranes (1, 3, 6-10, 12, 15) | Diverse oxygenation patterns | 0.65 to 6.4 μM | HL-60, SMMC-7721, A-549, MCF-7, SW480 |

| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Methoxy group at C-12α | 27.3 ± 1.9 µM | Hep-G2 researchgate.net |

| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Angeloyloxy group at C-15α | 24.7 ± 2.8 µM | Hep-G2 researchgate.net |

| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | Epoxide at C-16/17 | 30.7 ± 1.7 µM | A549 researchgate.net |

The stereochemistry of the kaurane core is a critical determinant of its biological activity. The ent-kaurane skeleton is a diastereomer of the kaurane skeleton, differing in the configuration at carbons C-5, C-9, and C-10 mdpi.com. Another related diastereoisomeric skeleton is the ent-beyerane framework.

The biological importance of this stereochemical differentiation is highlighted in studies comparing the activities of these isomers. For instance, a study on inhibitors of colistin resistance in Gram-negative bacteria found that compounds possessing an ent-beyerane scaffold were effective, while their analogous ent-kaurane derivatives were inactive nih.govacs.org. Specifically, the study noted that for the ent-kaurane analogues, the presence of a carboxylic acid or a glucose ester at C-19, as well as a hydroxyl group or a diglucose moiety at C-13, completely abolished the desired biological effect nih.govacs.org. This demonstrates that the specific three-dimensional arrangement of the tetracyclic system is crucial for molecular recognition and biological function, and subtle changes in stereochemistry can lead to a total loss of activity.

Computational and In Silico Approaches for SAR Prediction

In recent years, computational and in silico methods have become increasingly valuable for predicting the SAR of natural products, including ent-kaurane diterpenoids. These approaches allow for the rapid screening of large compound libraries and the prediction of their pharmacokinetic and pharmacodynamic properties.

A comprehensive in silico analysis of 570 ent-kaurane diterpenoids evaluated their drug-like characteristics by assessing their physicochemical, pharmacokinetic, and toxicological profiles nih.gov. The study revealed that a significant number of these compounds exhibit properties consistent with those of FDA-approved drugs, suggesting a high potential for drug development nih.gov. The predicted pharmacological activities for this class of compounds are diverse and include anticancer, immunosuppressant, chemoprotective, anti-inflammatory, and hepatoprotectant effects nih.gov.

Furthermore, molecular docking studies have been employed to explore the specific molecular targets of ent-kaurane diterpenoids. One such study investigated seven ent-kaurane compounds as potential inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade in non-small cell lung cancer. The results indicated that several of the studied compounds exhibited significant inhibitory potential, suggesting they could be further developed as targeted anticancer agents.

The following table summarizes the predicted biological activities of ent-kaurane diterpenoids based on in silico analysis.

| Predicted Activity | Bioactivity Score (Pa > Pi) |

| Antineoplastic | High |

| Antileukemic | High |

| Apoptosis agonist | High |

| Immunosuppressant | High |

| Chemoprotective | High |

| Hepatoprotectant | High |

| Anti-inflammatory | Moderate |

Molecular and Cellular Mechanisms of Biological Activity

Fundamental Interaction Modalities

The biological activity of ent-kaurane-3,16,17-triol is rooted in its three-dimensional structure and the presence of hydroxyl groups, which facilitate interactions with biological macromolecules.

Hydrogen Bonding with Biological Macromolecules

The presence of three hydroxyl (-OH) groups at positions 3, 16, and 17 of the ent-kaurane skeleton is a key structural feature of this compound. These polar groups are capable of acting as both hydrogen bond donors and acceptors. This allows the molecule to form hydrogen bonds with amino acid residues (such as aspartate, glutamate, serine, and threonine) in the active or allosteric sites of enzymes and receptors. Such non-covalent interactions are critical for the formation of a stable ligand-protein complex, which can lead to the modulation of the protein's biological function. While direct studies mapping the specific hydrogen bonding of this exact triol are limited, the functional importance of hydroxylation is well-established for the ent-kaurane class, where the presence and position of hydroxyl groups often correlate with increased biological potency. mdpi.com

Modulation of Enzyme and Receptor Activity

The ent-kaurane class of diterpenoids has been identified as a versatile scaffold capable of interacting with a wide range of biological targets. mdpi.comnih.gov Computational and experimental studies on various ent-kaurane diterpenoids suggest their potential to act as:

Enzyme Inhibitors : Certain derivatives have been investigated for their ability to inhibit key enzymes involved in disease progression, such as topoisomerase I or the phosphatidylinositol-3-kinase (PI3K) pathway, which are crucial for cancer cell survival and proliferation. nih.govresearchgate.net

Receptor Ligands : The tetracyclic structure of ent-kauranes allows them to fit into the binding pockets of various receptors. Predictive studies indicate that ent-kaurane diterpenoids are likely to be active as G-protein coupled receptor (GPCR) ligands and nuclear receptor ligands. mdpi.comnih.gov

While specific enzyme or receptor targets for this compound have not been fully elucidated, its structural similarity to other bioactive ent-kauranes suggests it may operate through similar modulatory mechanisms.

Cellular Mechanisms in Cancer Models

This compound has been identified as an anticancer agent, primarily through its ability to induce programmed cell death and interfere with the cell division cycle in malignant cells. abmole.com

Induction of Apoptosis in Various Cancer Cell Lines (e.g., HCT116, HepG2, MDA-MB-231)

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. This compound has demonstrated the ability to trigger this process.

HCT116 (Human Colon Carcinoma): Direct evidence confirms that ent-kaurane-3α,16β,17-triol is an anticancer agent that induces apoptosis in HCT116 cells. abmole.com

HepG2 (Human Liver Carcinoma): While direct studies on this compound are not prominent, numerous other ent-kaurane diterpenoids have shown significant cytotoxic and apoptotic effects against HepG2 cells. For instance, the related compound Longikaurin A induces apoptosis in HepG2 cells through the production of reactive oxygen species (ROS) and activation of the JNK signaling pathway. nih.gov

MDA-MB-231 (Human Breast Adenocarcinoma): The activity of this compound against this cell line is less characterized. However, other ent-kaurane derivatives have shown antiproliferative activity against breast cancer cells. Dimeric ent-kaurane diterpenoids have demonstrated antiproliferative effects against MDA-MB-231 cells with submicromolar IC50 values. researchgate.net This suggests that the core ent-kaurane scaffold is a promising framework for developing agents against this type of cancer.

| Cancer Cell Line | Cell Type | Reported Activity of this compound or Related Compounds | Citation |

|---|---|---|---|

| HCT116 | Colon Carcinoma | Induces apoptosis. | abmole.com |

| HepG2 | Liver Carcinoma | Related ent-kauranes induce apoptosis and G2/M cell cycle arrest. | nih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | Related ent-kaurane dimers show antiproliferative effects. | researchgate.net |

Cell Cycle Arrest (e.g., S phase arrest)